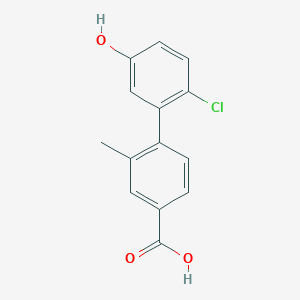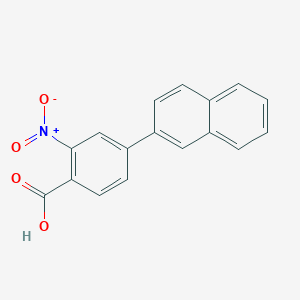
4-(2-Chloro-5-hydroxyphenyl)-3-methylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-5-hydroxyphenyl)-3-methylbenzoic acid (4-CHPMA) is an organic compound with the molecular formula C10H9ClO3. It is a white crystalline solid that is soluble in organic solvents. 4-CHPMA is a highly versatile and useful compound for many scientific applications, ranging from synthetic organic chemistry to biochemistry and pharmacology.
Applications De Recherche Scientifique
4-(2-Chloro-5-hydroxyphenyl)-3-methylbenzoic acid, 95% is a useful reagent for a variety of scientific applications. It has been used in the synthesis of various pharmaceuticals and other organic compounds. It has also been used in the synthesis of other organic compounds, such as polymers, dyes, and surfactants. In addition, 4-(2-Chloro-5-hydroxyphenyl)-3-methylbenzoic acid, 95% has been used as a reagent for the detection of proteins and other biologically active molecules.
Mécanisme D'action
4-(2-Chloro-5-hydroxyphenyl)-3-methylbenzoic acid, 95% is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine, which is responsible for transmitting signals between neurons. 4-(2-Chloro-5-hydroxyphenyl)-3-methylbenzoic acid, 95% inhibits AChE, resulting in an increase in the level of acetylcholine in the synaptic cleft. This leads to an increase in the excitatory signal transmission between neurons, resulting in an increase in the activity of the nervous system.
Biochemical and Physiological Effects
The inhibition of AChE by 4-(2-Chloro-5-hydroxyphenyl)-3-methylbenzoic acid, 95% results in an increase in the level of acetylcholine in the synaptic cleft. This leads to an increase in the excitatory signal transmission between neurons, resulting in an increase in the activity of the nervous system. This can have a variety of effects, including increased alertness, improved memory, and improved motor coordination. In addition, 4-(2-Chloro-5-hydroxyphenyl)-3-methylbenzoic acid, 95% has been found to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Chloro-5-hydroxyphenyl)-3-methylbenzoic acid, 95% is a relatively inexpensive and readily available reagent, making it a useful tool for a variety of scientific applications. It is also relatively easy to synthesize and purify, making it an attractive choice for laboratory experiments. However, it is important to note that 4-(2-Chloro-5-hydroxyphenyl)-3-methylbenzoic acid, 95% is a potent inhibitor of AChE, and care should be taken when using it in laboratory experiments.
Orientations Futures
The potential applications of 4-(2-Chloro-5-hydroxyphenyl)-3-methylbenzoic acid, 95% are vast and varied. It has been used in the synthesis of a variety of organic compounds, and its inhibitory effect on AChE has been studied for its potential therapeutic applications. In addition, further research into its anti-inflammatory and antioxidant effects could lead to the development of new drugs. Other potential applications include its use in the synthesis of polymers, dyes, and surfactants, as well as its use in the detection of proteins and other biologically active molecules.
Méthodes De Synthèse
4-(2-Chloro-5-hydroxyphenyl)-3-methylbenzoic acid, 95% can be synthesized from the reaction of 2-chloro-5-hydroxybenzaldehyde and 3-methylbenzoic acid in ethanol. This reaction is typically conducted in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is purified by recrystallization from a suitable solvent such as ethyl acetate.
Propriétés
IUPAC Name |
4-(2-chloro-5-hydroxyphenyl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-8-6-9(14(17)18)2-4-11(8)12-7-10(16)3-5-13(12)15/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXFOUBTXRNDQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC(=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690467 |
Source


|
| Record name | 2'-Chloro-5'-hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261898-12-7 |
Source


|
| Record name | 2'-Chloro-5'-hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














